6H-thiazolo[5,4-e]indol-7(8H)-one
Overview
Description
6H-thiazolo[5,4-e]indol-7(8H)-one: is a heterocyclic compound that features a fused ring system combining thiazole and indole moieties
Mechanism of Action
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of pathways, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-thiazolo[5,4-e]indol-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dithiooxamide with aromatic aldehydes, which can be catalyzed by lanthanum (III) triflate to selectively produce thiazolo[5,4-c]isoquinolines . Another approach involves the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6H-thiazolo[5,4-e]indol-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: 6H-thiazolo[5,4-e]indol-7(8H)-one is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been studied for their potential anticancer, antibacterial, and antiviral activities .
Industry: In the industrial sector, this compound and its derivatives are explored for their use in the production of advanced materials, such as semiconductors and optoelectronic devices .
Comparison with Similar Compounds
Thiazolo[5,4-d]thiazole: Known for its high oxidative stability and applications in organic electronics.
Pyrano[2,3-d]thiazole: Used in drug development for its potential anticancer and antimicrobial properties.
Thiazolo[4,5-b]pyridine: Explored for its biological activities and potential therapeutic applications.
Uniqueness: 6H-thiazolo[5,4-e]indol-7(8H)-one stands out due to its unique fused ring system, which combines the properties of both thiazole and indole. This fusion enhances its chemical stability and broadens its range of applications in various fields.
Properties
IUPAC Name |
6,8-dihydropyrrolo[2,3-g][1,3]benzothiazol-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-8-3-5-6(11-8)1-2-7-9(5)13-4-10-7/h1-2,4H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPZLDDOQIAFJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2SC=N3)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455774 | |
Record name | 6H-thiazolo[5,4-e]indol-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222036-27-3 | |
Record name | 6H-thiazolo[5,4-e]indol-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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